
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- is a complex organic compound with a unique structure. It is part of the cyclopropazulene family, known for its intricate ring systems and diverse chemical properties. This compound is characterized by its decahydro structure, which includes three methyl groups and a methylene group, contributing to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where linear molecules are transformed into ring structures. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity of the compound .
Analyse Des Réactions Chimiques
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. .
Applications De Recherche Scientifique
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- has several scientific research applications:
Chemistry: It is used as a model compound to study ring strain and stability in cyclopropane and azulene systems.
Biology: Researchers investigate its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds
Mécanisme D'action
The mechanism of action of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- can be compared with other similar compounds, such as:
Dihydroaromadendrene: Another cyclopropazulene derivative with different substituents, leading to variations in chemical behavior and applications.
Viridiflorine: A related compound with a similar ring structure but different functional groups, affecting its reactivity and biological activity.
Spathulenol: A compound with a similar core structure but additional functional groups, influencing its chemical and biological properties .
These comparisons highlight the uniqueness of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- in terms of its specific substituents and resulting chemical and biological activities.
Propriétés
Numéro CAS |
74016-87-8 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1aS,4aS,7aR,7bR)-3,3,7b-trimethyl-5-methylidene-1,1a,2,4,4a,6,7,7a-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-10-5-6-13-12(10)9-14(2,3)7-11-8-15(11,13)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
Clé InChI |
WXGMXZIDGRJJPK-KYEXWDHISA-N |
SMILES isomérique |
C[C@@]12C[C@@H]1CC(C[C@H]3[C@H]2CCC3=C)(C)C |
SMILES canonique |
CC1(CC2CC2(C3CCC(=C)C3C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


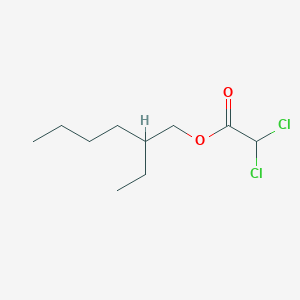
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

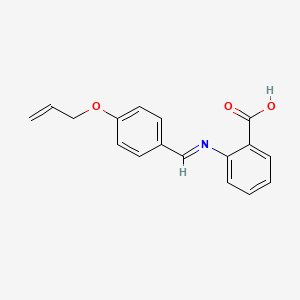
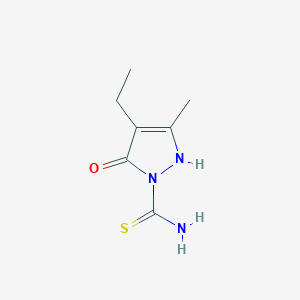
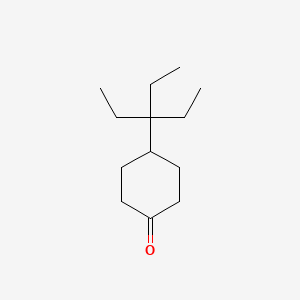
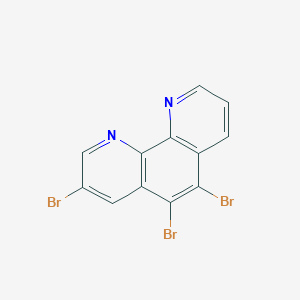

![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
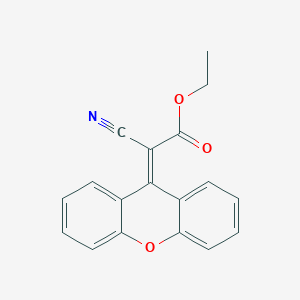

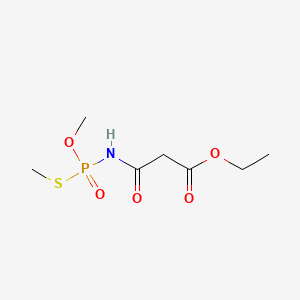
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

